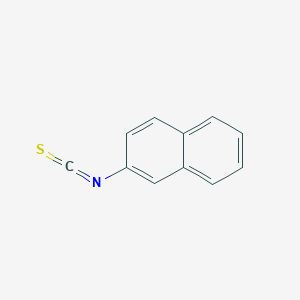

2-Isothiocyanatonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMXPNYHPHIDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876634 | |

| Record name | 2-ISOTHIOCYANONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-33-5 | |

| Record name | 2-Naphthylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ISOTHIOCYANONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHYLISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LP7A9XG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Isothiocyanatonaphthalene

Introduction: The Strategic Importance of the Naphthalene Scaffold

The naphthalene moiety, a simple bicyclic aromatic hydrocarbon, serves as a versatile and highly valuable platform in the fields of medicinal chemistry, materials science, and synthetic chemistry. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for constructing complex molecular architectures with tailored electronic and biological properties. Naphthalene derivatives have been successfully developed into a wide range of therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The introduction of a reactive isothiocyanate (-N=C=S) group onto the 2-position of the naphthalene ring creates 2-isothiocyanatonaphthalene, a powerful bifunctional molecule that combines the steric and electronic influence of the naphthyl group with the electrophilic reactivity of the isothiocyanate.

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application. This compound is a solid at room temperature with limited solubility in water but good solubility in many organic solvents.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | β-Naphthyl isothiocyanate | [2] |

| CAS Number | 1636-33-5 | [2] |

| Molecular Formula | C₁₁H₇NS | [2] |

| Molecular Weight | 185.24 g/mol | [2] |

| Melting Point | 59 °C | [2] |

| Boiling Point | 118-119 °C (at 0.1 Torr) | [2] |

| Appearance | White to pale yellow crystalline solid | - |

| Solubility | Low in water; Soluble in chloroform, DCM, THF | [2][3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key spectral features are dominated by the naphthyl ring system and the unique isothiocyanate functional group.

-

Infrared (IR) Spectroscopy : The most prominent and diagnostic feature in the IR spectrum is the very strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak typically appears in the 2000-2150 cm⁻¹ region.[4][5] Other significant absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and various C=C stretching and C-H bending vibrations in the fingerprint region (below 1600 cm⁻¹).[6][7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is characterized by a series of complex multiplets in the aromatic region, typically between 7.2 and 8.2 ppm.[8][9] The seven protons on the naphthalene ring will exhibit coupling patterns (doublets, triplets, or doublet of doublets) determined by their positions and relationships to one another. The specific chemical shifts and coupling constants provide a unique fingerprint for the 2-substituted naphthalene system.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals. Ten of these will be in the aromatic region (~120-140 ppm), corresponding to the carbons of the naphthalene ring.[10][11] The isothiocyanate carbon (-N=C =S) is highly deshielded and typically appears further downfield, often in the range of 130-150 ppm.[12]

Synthesis of this compound

The most common and reliable method for synthesizing aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer agent, such as thiophosgene (CSCl₂).[13] This method is efficient but requires careful handling due to the high toxicity of thiophosgene.

Workflow for Synthesis via Thiophosgenation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Naphthylamine

Causality: This protocol utilizes a biphasic system (DCM/water). The purpose of the aqueous sodium bicarbonate base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting amine, which would render it unreactive.[14][15] Vigorous stirring is essential to maximize the interfacial area for the reaction to occur.

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthylamine (1.0 eq.) in dichloromethane (DCM). Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Cooling : Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Thiophosgene Addition : Slowly add thiophosgene (1.1-1.2 eq.) dropwise to the stirring mixture via a syringe. Caution : Thiophosgene is extremely toxic and moisture-sensitive. This step must be performed in a well-ventilated chemical fume hood.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction : Extract the aqueous layer two more times with DCM.

-

Drying and Concentration : Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Key Transformations

The isothiocyanate group is a versatile electrophile, readily reacting with a wide range of nucleophiles. This reactivity is central to its utility as a synthetic building block.

Reaction with Amines: The Formation of Thioureas

The most characteristic reaction of isothiocyanates is their addition reaction with primary or secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and forms the basis for many of its applications in bio-conjugation and drug discovery.

Caption: Mechanism of thiourea formation from an isothiocyanate and a primary amine.

Experimental Protocol: Thiourea Synthesis

Causality: This reaction is typically performed in a polar aprotic solvent like THF or DCM to solubilize both reactants. For less reactive amines (e.g., anilines), heating or the addition of a non-nucleophilic base like triethylamine (TEA) may be required to facilitate the reaction.[16]

-

Setup : Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or DCM in a round-bottom flask.

-

Amine Addition : Add the primary or secondary amine (1.0-1.1 eq.) to the solution at room temperature.

-

Reaction : Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC. If the reaction is sluggish, it can be gently heated to reflux.

-

Isolation : Upon completion, the thiourea product often precipitates from the reaction mixture. It can be collected by filtration. If it remains in solution, the solvent can be removed in vacuo, and the crude product purified by recrystallization or column chromatography.

Applications in Research and Development

The unique combination of the naphthalene scaffold and the isothiocyanate functional group makes this compound a valuable tool in diverse research areas.

Drug Discovery and Chemical Biology

The naphthalene core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Isothiocyanates as a class are well-known for their potent anticancer and chemopreventive properties, often by inducing apoptosis (programmed cell death) or modulating cellular detoxification pathways.[3][13][17][18]

-

Anticancer Agents : this compound serves as a key starting material for synthesizing novel thiourea and other heterocyclic derivatives. These derivatives can be screened for cytotoxic activity against various cancer cell lines.[19][20] The lipophilic naphthalene group can aid in cell membrane permeability, while the thiourea moiety can form critical hydrogen bonds with biological targets like protein kinases.

-

Signaling Pathway Modulation : Isothiocyanates are known to interact with cellular signaling pathways involved in cancer progression. For example, they can induce cell cycle arrest and apoptosis.[13][17] Naphthalene derivatives have also shown significant cytotoxic potential.[21][22][23] The combination in this compound provides a powerful platform for developing targeted therapeutics.

Materials Science

The rigid, planar structure of the 2,6-disubstituted naphthalene core is highly desirable for the synthesis of liquid crystals. The high polarizability conferred by the isothiocyanate group contributes to a high birefringence, a key property for materials used in electro-optic devices.[13]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound possesses significant health hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

Primary Hazards : Toxic if swallowed, harmful in contact with skin, and harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and allergy or asthma-like symptoms if inhaled.[3][19]

-

Handling Precautions :

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]

-

Avoid breathing dust or vapors. Use respiratory protection if ventilation is inadequate.

-

Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, strong bases, and oxidizing agents.[22]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[3]

References

-

Ioannides, C., & Konsue, N. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Antioxidants, 8(5), 136. Available at: [Link]

-

Chen, Y., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 15. Available at: [Link]

-

Goodby, J. W., et al. (2009). A new synthesis of alkylsulphanylnaphthalenes and the synthesis and mesomorphic properties of novel naphthylisothiocyanates. Liquid Crystals, 36(3), 329-338. Available at: [Link]

-

Saleem, R. M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(45), 29551-29563. Available at: [Link]

-

Arsan, R. F., et al. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. Records of Natural Products, 16(5), 441-451. Available at: [Link]

-

Royal Society of Chemistry. General procedure B for the synthesis of isothiocyanates. Available at: [Link]

-

Raj, A. A., et al. (2024). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Journal of Drug Delivery and Therapeutics, 14(4), 143-150. Available at: [Link]

-

ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate? Available at: [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692-5696. Available at: [Link]

-

ResearchGate. (2023). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available at: [Link]

- Google Patents. Process for converting primary amines to isothiocyanates.

-

Reddit. (2023). How anyone have experience with reacting amines with phenyl isothiocyanate? Available at: [Link]

-

NIST. Naphthalene, 1-isothiocyanato- IR Spectrum. Available at: [Link]

-

Martvoň, A., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Available at: [Link]

-

ResearchGate. (2004). 13C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). Available at: [Link]

-

Kumar, A., & Singh, B. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-47. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-50. Available at: [Link]

-

ResearchGate. (2004). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Available at: [Link]

-

PubChem. 1-Naphthyl Isothiocyanate. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Pączkowska, M., et al. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 23(11), 2977. Available at: [Link]

-

ResearchGate. (2019). IR absorption spectra of metal thiocyanates and isothiocyanates. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

- 1. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. 1-Naphthyl isothiocyanate(551-06-4) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 19. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

Synthesis of 2-naphthyl isothiocyanate from 2-naphthylamine

An In-depth Technical Guide to the Synthesis of 2-Naphthyl Isothiocyanate from 2-Naphthylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-naphthyl isothiocyanate from 2-naphthylamine. Isothiocyanates are pivotal intermediates in medicinal chemistry and materials science, valued for their versatile reactivity. The primary focus of this document is the classic and robust conversion using thiophosgene, a highly efficient but hazardous reagent. This guide is structured to provide not only a step-by-step experimental protocol but also the underlying chemical principles, critical safety procedures for handling toxic reagents, and detailed methods for product purification and characterization. It is intended for an audience of trained researchers and drug development professionals who require a reliable and well-validated synthetic procedure.

Theoretical Foundation: The Chemistry of Isothiocyanate Synthesis

The conversion of a primary amine to an isothiocyanate is a fundamental transformation in organic synthesis. While several methods exist, the reaction of a primary amine with thiophosgene (CSCl₂) remains one of the most direct and high-yielding routes, particularly for aromatic amines.[1][2]

1.1. The Thiophosgene Route: Mechanism of Action

The reaction proceeds through a two-step elimination mechanism.

-

Nucleophilic Attack: The primary amine (2-naphthylamine), acting as a nucleophile, attacks the highly electrophilic carbon atom of thiophosgene. This forms a transient tetrahedral intermediate.

-

HCl Elimination: This intermediate is unstable and rapidly eliminates a molecule of hydrogen chloride (HCl) to form a thiocarbamoyl chloride intermediate. A base, typically a tertiary amine like triethylamine, is required to scavenge the HCl produced, driving the reaction forward.[2]

-

Final Elimination: A second molecule of HCl is eliminated from the thiocarbamoyl chloride, facilitated by the base, to yield the final isothiocyanate product.

The overall transformation is a highly efficient process, valued for its broad applicability to various primary amines.[1]

Diagram: Reaction Mechanism

Caption: Mechanism for the synthesis of 2-naphthyl isothiocyanate.

1.2. Alternative Synthetic Strategies

While the thiophosgene method is effective, its extreme toxicity necessitates consideration of alternatives. The most common alternative involves the decomposition of dithiocarbamate salts.[1][3] This two-step process first involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt. This salt is then treated with a desulfurizing agent, such as hydrogen peroxide, iodine, or tosyl chloride, to yield the isothiocyanate.[1][3] These methods can be advantageous in terms of safety but may require additional steps and optimization.[4]

Critical Safety Protocols: Handling Thiophosgene

WARNING: Thiophosgene is a highly toxic, corrosive, and moisture-sensitive liquid.[5][6] Inhalation can cause delayed and potentially fatal pulmonary edema.[5][7] Skin contact causes severe burns.[8] All operations must be conducted by trained personnel in a certified chemical fume hood with the sash at the lowest possible working height.

-

Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes a lab coat, closed-toe shoes, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[8][9]

-

Inert Atmosphere: Thiophosgene reacts with water and moisture.[6][8] All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Ventilation: All manipulations, including weighing and transfers, must occur within a high-performance chemical fume hood.[9] Never work alone.[9]

-

Spill Management: Have a spill kit ready. Small spills can be neutralized by covering with a solution of 10% aqueous ammonia or sodium hydroxide, followed by absorption with an inert material like vermiculite.

-

Quenching and Waste Disposal: Unreacted thiophosgene and contaminated materials must be quenched before disposal. Slowly add the waste stream to a stirred, cold (ice bath) 10-20% aqueous solution of sodium hydroxide or ammonia. The process is exothermic and releases toxic gases; therefore, quenching must be performed inside the fume hood. All waste must be labeled and disposed of as hazardous waste according to institutional guidelines.[9]

Experimental Protocol: Synthesis of 2-Naphthyl Isothiocyanate

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

3.1. Reagents and Materials

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Naphthylamine | 143.19 | 10.0 | 1.0 | 1.43 g |

| Thiophosgene | 114.98 | 11.0 | 1.1 | 0.84 mL (d=1.50 g/mL) |

| Triethylamine (TEA) | 101.19 | 22.0 | 2.2 | 3.06 mL (d=0.726 g/mL) |

| Dichloromethane (DCM) | - | - | - | ~50 mL |

| Hydrochloric Acid (1M) | - | - | - | ~20 mL |

| Saturated NaCl (brine) | - | - | - | ~20 mL |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed |

3.2. Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a septum. Place the flask under a positive pressure of nitrogen.

-

Reagent Preparation: In the flask, dissolve 2-naphthylamine (1.43 g, 10.0 mmol) and triethylamine (3.06 mL, 22.0 mmol) in anhydrous dichloromethane (30 mL). Cool the resulting solution to 0 °C in an ice bath.

-

Thiophosgene Addition: In the dropping funnel, prepare a solution of thiophosgene (0.84 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature at 0-5 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-4 hours.

-

Workup and Extraction:

-

Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (2 x 10 mL) to remove any unreacted triethylamine, followed by water (1 x 20 mL), and finally with saturated NaCl solution (1 x 20 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

3.3. Purification

The crude product, a reddish or brown solid, can be purified by recrystallization. A common solvent system is ethanol or a hexane/ethyl acetate mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and subsequently in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.

Diagram: Experimental Workflow

Caption: Workflow for the synthesis and purification of 2-naphthyl isothiocyanate.

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical step.[10] The following spectroscopic methods are recommended.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, broad, and characteristic asymmetric stretching vibration of the -N=C=S group, which typically appears in the range of 2050-2150 cm⁻¹. The absence of N-H stretches (around 3300-3500 cm⁻¹) from the starting material confirms the reaction's completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically 7.2-8.0 ppm) corresponding to the seven protons of the naphthyl ring system. The disappearance of the broad amine (-NH₂) proton signal from the starting material is a key indicator of product formation.

-

¹³C NMR: The carbon of the isothiocyanate group (-N=C=S) will appear as a characteristic peak in the range of 125-140 ppm. The spectrum will also show the distinct signals for the ten carbons of the naphthalene core.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₁₁H₇NS, M.W. = 185.25 g/mol ). The molecular ion peak (M⁺) should be observed at m/z = 185.

Conclusion

The synthesis of 2-naphthyl isothiocyanate from 2-naphthylamine via the thiophosgene method is a reliable and efficient transformation. The success of this procedure hinges on the meticulous exclusion of moisture and, most importantly, the strict adherence to safety protocols for handling the highly toxic thiophosgene reagent. The detailed protocol and characterization data provided in this guide offer a validated pathway for researchers to produce this valuable chemical intermediate for applications in drug discovery and chemical biology.

References

-

Román, D., & Perondi, A. (2018). Synthesis of Isothiocyanates: An Update. ACS Omega. Available at: [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis. Available at: [Link]

-

Nickisch, R., Conen, P., Gabrielsen, S. M., & Meier, M. A. R. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available at: [Link]

-

Bhat, S. V., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. Available at: [Link]

-

Srivastava, A., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Béni, Z., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules. Available at: [Link]

-

Butt, B. A., et al. (2014). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. Organic Preparations and Procedures International. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Available at: [Link]

-

The Brückner Research Group. (n.d.). Standard Operating Procedure: Thiophosgene. University of Connecticut. Available at: [Link]

-

New Jersey Department of Health. (2010). HAZARD SUMMARY: THIOPHOSGENE. Available at: [Link]

-

Wikipedia. (n.d.). Thiophosgene. Available at: [Link]

-

Uher, M., et al. (1978). Reactions of 2-naphthoyl and β-(l-naphthyl)acryloyl isothiocyanate with enamines, Phenylhydrazine, and sodium hydrogen sulfide. Chemical Papers. Available at: [Link]

-

Wikipedia. (n.d.). 2-Naphthylamine. Available at: [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. University of Zaragoza. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-naphthylamine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthylamine. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem Compound Database. Available at: [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cbijournal.com [cbijournal.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Thiophosgene - Wikipedia [en.wikipedia.org]

- 8. nj.gov [nj.gov]

- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 10. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

An In-depth Technical Guide to the Physical Properties of 2-Isothiocyanatonaphthalene

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 2-isothiocyanatonaphthalene (CAS No. 1636-33-5). Intended for researchers, chemists, and professionals in drug development, this document synthesizes key data points including thermal, solubility, and spectroscopic characteristics. The causality behind these properties is explored from a structural perspective, offering field-proven insights into their practical implications for synthesis, purification, and analytical characterization. Furthermore, this guide details standardized, self-validating experimental protocols for the in-house determination of these properties, ensuring scientific integrity and reproducibility. All data and mechanistic claims are substantiated with citations to authoritative sources.

Introduction: The Scientific Imperative of Physical Properties

This compound is an aromatic organosulfur compound featuring a naphthalene backbone substituted with an isothiocyanate (-N=C=S) functional group at the C2 position. As a bifunctional molecule, it possesses the large, hydrophobic surface area of naphthalene and the highly reactive, electrophilic isothiocyanate moiety. This unique combination makes it a valuable synthon in organic chemistry and a compelling scaffold in medicinal chemistry and materials science.

The successful application of any chemical compound, from designing reaction conditions to formulating a drug candidate, is fundamentally governed by its physical properties. These characteristics—melting point, boiling point, solubility, and spectroscopic signature—are not mere data points; they are direct manifestations of the molecule's structure, polarity, and intermolecular forces. For the research scientist, a thorough understanding of these properties is paramount. It informs purification strategies (recrystallization, distillation), dictates the choice of analytical methods for characterization, and provides critical insights into how the molecule will behave in various chemical and biological environments. This guide is structured to provide both the foundational data and the experimental logic required to confidently handle and characterize this compound.

Core Physicochemical & Thermal Properties

The identity and purity of a compound are first assessed through its fundamental physical constants. These values are intrinsic to the molecule's structure and provide a rapid method for preliminary identification and quality control.

General and Thermal Data Summary

The primary physical constants for this compound are summarized below. These values dictate storage conditions, purification methods, and the viable temperature range for chemical reactions.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Naphthalene, 2-isothiocyanato-; β-Naphthyl isothiocyanate | [1][3] |

| CAS Number | 1636-33-5 | [1][3] |

| Molecular Formula | C₁₁H₇NS | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| Physical State | Solid at room temperature | [4] |

| Melting Point | 59 °C | [1] |

| Boiling Point | 118-119 °C at 0.1 Torr | [1] |

Expertise & Causality: The melting point of 59 °C is a critical parameter for purity assessment. A sharp melting range (typically ≤ 2 °C) is indicative of a high-purity sample, whereas a broad or depressed melting range suggests the presence of impurities. The boiling point is provided under reduced pressure (0.1 Torr), which signifies that the compound is susceptible to decomposition at its atmospheric boiling point. This is a crucial insight for purification, indicating that vacuum distillation, not atmospheric distillation, is the appropriate method to avoid thermal degradation.

Solubility Profile

Solubility is a direct consequence of the balance between the intermolecular forces of the solute and the solvent. The principle of "like dissolves like" is the guiding tenet for predicting these interactions.[5]

-

Water Solubility: 6.669 mg/L at 25 °C.[1] This low value classifies it as practically insoluble in water. This insolubility is dominated by the large, nonpolar, and hydrophobic nature of the fused naphthalene ring system.

-

Organic Solvents: While specific quantitative data for this compound is not widely published, its structural analogue, 1-isothiocyanatonaphthalene, is known to be soluble in non-polar organic solvents such as benzene, toluene, and chloroform.[4] By chemical analogy, this compound is expected to exhibit high solubility in a range of common organic solvents, including chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene), and ethers (diethyl ether, THF), due to favorable van der Waals interactions.

Trustworthiness & Application: This solubility profile is a key determinant in selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification. For instance, a reaction involving a polar reagent would require a co-solvent system to bring both reactants into the same phase. For purification by column chromatography, a non-polar solvent like hexane with a slightly more polar co-solvent such as ethyl acetate would likely provide effective separation.

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, key techniques confirm the presence of the naphthalene core and the vital isothiocyanate functional group.

Spectroscopic Data Summary

The following table outlines the expected and characteristic spectral features for the title compound.

| Technique | Key Features & Expected Values | Source(s) |

| Infrared (IR) | ~2200-2000 cm⁻¹ (strong, sharp) for -N=C=S asymmetric stretch. | [6][7] |

| ¹H NMR | ~7.4-8.0 ppm (complex multiplet) for 7 aromatic protons. | [8][9] |

| ¹³C NMR | ~125-135 ppm for aromatic carbons; Isothiocyanate carbon is less commonly reported but expected downfield. | [10][11] |

| Mass Spec. (MS) | Molecular Ion [M]⁺ at m/z = 185. | [12][13] |

| UV-Visible | Absorption bands characteristic of the naphthalene chromophore. | [14][15] |

In-Depth Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum is the intense and sharp absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group, typically appearing between 2000 and 2200 cm⁻¹.[6] This peak is often unmistakable due to its intensity and location in a region of the spectrum that is usually free of other signals. Additional peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and aromatic C=C bending vibrations will be present in the 1700-1500 cm⁻¹ region.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be dominated by signals in the aromatic region (typically 7.4-8.0 ppm). The seven protons on the naphthalene ring will produce a complex series of multiplets due to spin-spin coupling. The specific splitting pattern is the primary way to distinguish the 2-substituted isomer from the 1-substituted isomer.

-

¹³C NMR: The carbon NMR spectrum will show multiple signals in the aromatic region (125-170 ppm).[10] Due to the molecule's asymmetry, all 10 carbons of the naphthalene ring are expected to be unique, giving rise to 10 distinct signals. The carbon of the isothiocyanate group is also expected to produce a signal in the downfield region of the spectrum.

-

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 185, corresponding to the molecular weight of C₁₁H₇NS.[12][13] Common fragmentation patterns for isothiocyanates can provide further structural confirmation.

-

UV-Visible Spectroscopy: The electronic spectrum is determined by the conjugated π-system of the naphthalene ring. Naphthalene itself has characteristic absorption maxima.[17] The presence of the isothiocyanate substituent will cause shifts in the position (λ_max) and intensity of these bands, providing information about the electronic structure.[18]

Experimental Protocols for Property Determination

To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for determining the core physical properties of this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a newly synthesized or procured sample of this compound is outlined below.

Caption: A logical workflow for the comprehensive characterization of a solid organic compound.

Protocol 1: Melting Point Determination

This protocol establishes the melting range of a solid, a key indicator of its purity.[19]

-

Preparation: Ensure the melting point apparatus is calibrated using a standard of known melting point (e.g., benzoic acid).

-

Sample Loading: Place a small amount of finely powdered, dry this compound onto a watch glass. Tamp the open end of a capillary tube into the powder to collect a small sample.

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of approximately 2-3 mm.

-

Measurement: Insert the capillary tube into the heating block of the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (59 °C).

-

Refined Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

-

Validation: For a pure sample, this range should be sharp (≤ 2 °C) and align with the literature value.[1]

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic way to determine a compound's solubility in various solvents.[20]

-

Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, ethanol, hexane, toluene, ethyl acetate).

-

Solute Addition: Add approximately 10-20 mg of this compound to each test tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each tube.

-

Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Causality Check: The results should align with theoretical principles: high solubility in non-polar organic solvents and low solubility in polar water.[4]

Protocol 3: Spectroscopic Sample Preparation & Analysis

The following outlines general procedures for preparing samples for key spectroscopic techniques.

Caption: Standard sample preparation routes for common spectroscopic analyses of a solid compound.

-

Infrared (IR) Spectroscopy (ATR Method):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum. The primary peak of interest is the strong -N=C=S stretch around 2100 cm⁻¹.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve the sample completely.

-

Add a small drop of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[8]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

-

-

Mass Spectrometry (Direct Infusion ESI/APCI or GC-MS):

-

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

For direct infusion, introduce the sample solution directly into the ion source at a constant flow rate.

-

For GC-MS, inject the solution into the gas chromatograph for separation prior to ionization and mass analysis.

-

Acquire the mass spectrum, focusing on identifying the molecular ion peak at m/z 185.[12]

-

References

-

Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Scribd. (n.d.). Organic Compounds: Physical Properties Lab. Retrieved from [Link]

-

Scribd. (n.d.). Lab Report 1 Physical Properties of Organic Molecules. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2-Naphthyl isothiocyanate (HMDB0245184). Retrieved from [Link]

-

Study.com. (n.d.). Video: Physical Properties of Organic Compounds | Overview & Examples. Retrieved from [Link]

-

Peking University. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 2-NAPHTHYLISOTHIOCYANATE. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-Naphthyl isocyanate, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthyl Isothiocyanate. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]

-

LookChem. (2025). 1-isothiocyanatonaphthalene. Retrieved from [Link]

-

SciSpace. (n.d.). Mass Spectra of Isothiocyanates. Retrieved from [Link]

-

Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-isothiocyanato-. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-isothiocyanato-. Retrieved from [Link]

-

Cheméo. (2025). Naphthalene, 1-isothiocyanato-. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Naphthalene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-(1-methylethyl)-. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-isothiocyanato-. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

- 1. 2-naphthylisothiocyanate | 1636-33-5 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. 2-NAPHTHYLISOTHIOCYANATE [drugfuture.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Physical Properties of Organic Compounds | Overview & Examples - Video | Study.com [study.com]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Phenyl isothiocyanate(103-72-0) IR Spectrum [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. Human Metabolome Database: Showing metabocard for 2-Naphthyl isothiocyanate (HMDB0245184) [hmdb.ca]

- 13. scispace.com [scispace.com]

- 14. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. omlc.org [omlc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. amherst.edu [amherst.edu]

A Comprehensive Technical Guide to 2-Isothiocyanatonaphthalene: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-Isothiocyanatonaphthalene, a molecule of significant interest within the scientific community, particularly for its potential applications in drug discovery and materials science. This document delineates its fundamental chemical and physical properties, offers detailed protocols for its synthesis and purification, and delves into its prospective role in therapeutic development, with a focus on oncology. The ensuing discussion is grounded in established scientific principles and supported by peer-reviewed literature, aiming to equip researchers with the foundational knowledge required to investigate and utilize this compound effectively.

Core Molecular and Physicochemical Properties

This compound is an aromatic organic compound characterized by a naphthalene backbone to which an isothiocyanate functional group (-N=C=S) is attached at the second position. This functional group is highly electrophilic and is central to the molecule's reactivity and biological activity.

Molecular Formula and Weight

The fundamental quantitative descriptors of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₇NS | [1][2] |

| Average Molecular Weight | 185.24 g/mol | [1] |

| Monoisotopic Molecular Weight | 185.029920403 u | [1] |

| CAS Number | 1636-33-5 | [2] |

Structural Representation

The structure of this compound consists of two fused benzene rings forming the naphthalene core, with the isothiocyanate group bonded to one of the beta positions.

SMILES: S=C=NC1=CC2=CC=CC=C2C=C1[1]

InChI: InChI=1S/C11H7NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H[1]

Synthesis and Purification Protocols

The synthesis of isothiocyanates, including this compound, typically proceeds from the corresponding primary amine. The most common and versatile methods involve the reaction of the amine with a thiocarbonyl transfer reagent.

General Synthesis from Primary Amines

A widely employed synthetic strategy involves the in-situ generation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by decomposition to the isothiocyanate using a desulfurizing agent.[3][4][5][6]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Naphthylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or another suitable organic base

-

Tosyl chloride (TsCl) or similar desulfurizing agent

-

Dichloromethane (DCM) or other suitable organic solvent

-

Aqueous acid solution (e.g., HCl) for workup

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dithiocarbamate Salt Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-naphthylamine in an appropriate organic solvent such as dichloromethane. Cool the solution in an ice bath. To this, add triethylamine (1.1 equivalents) followed by the dropwise addition of carbon disulfide (1.1 equivalents). Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC).

-

Desulfurization: Cool the reaction mixture again in an ice bath. Add a solution of tosyl chloride (1.1 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until the dithiocarbamate intermediate is converted to the isothiocyanate (monitor by TLC).

-

Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[7]

Industrial Scale Synthesis and Purification

For larger scale production, a two-step, one-pot reaction is often favored. This involves the reaction of the primary amine with carbon disulfide, followed by the addition of a desulfurizing agent like T3P (Propylphosphonic anhydride).[3] Purification at an industrial scale may involve reduced pressure distillation followed by vacuum rectification to obtain a high-purity product.[8]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Characterization of this compound relies on standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the seven protons of the naphthalene ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons. The carbon of the isothiocyanate group is typically found in the range of δ 130-140 ppm. The other ten carbons of the naphthalene ring will appear in the aromatic region.

-

-

Infrared (IR) Spectroscopy: A characteristic and strong, broad absorption band is expected in the region of 2000-2200 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=S group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound.[9][10] Fragmentation patterns are also useful for structural confirmation.[11] Predicted GC-MS and LC-MS/MS data for this compound are available in public databases.[1]

Applications in Drug Development and Research

Isothiocyanates (ITCs) are a well-studied class of compounds, many of which are derived from cruciferous vegetables and exhibit significant anticarcinogenic properties.[12] While research specifically on this compound is emerging, the broader knowledge of ITCs provides a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Potential

The naphthalene moiety itself is a versatile scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[13] When combined with the isothiocyanate group, a pharmacophore known for its anticancer activity, this compound becomes a compound of high interest for oncological research. The anticancer mechanisms of ITCs are multifaceted and include:

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[14][15][16] This often involves the activation of caspases and modulation of the Bcl-2 family of proteins.[14][16]

-

Cell Cycle Arrest: Many ITCs have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[12] This prevents cancer cells from dividing and proliferating.

-

Modulation of Signaling Pathways: ITCs can interfere with key signaling pathways that are often dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14][16][17]

-

Inhibition of Angiogenesis: Some ITCs can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[14][16]

Caption: Potential anticancer mechanisms of this compound.

Molecular Targets

The high reactivity of the isothiocyanate group allows it to form covalent adducts with nucleophilic residues (primarily cysteine) on proteins.[18] This covalent modification is a key aspect of their mechanism of action. Potential molecular targets for ITCs include:

-

Tubulin: Covalent binding to tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[19]

-

Glutathione (GSH): ITCs can react with this major intracellular antioxidant, leading to its depletion and an increase in oxidative stress within cancer cells.[19]

-

Histone Deacetylases (HDACs): Inhibition of HDACs by some ITCs can lead to changes in gene expression that favor tumor suppression.[15]

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for the 2-isomer is not widely available, data for the closely related 1-Naphthyl isothiocyanate (CAS 551-06-4) provides a strong basis for handling procedures.[20][21][22][23][24]

-

Hazards: Likely to be toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[21] May cause skin, eye, and respiratory irritation.[20][23]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[21] Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]

Conclusion

This compound is a compound with considerable potential, stemming from the established biological activities of both the naphthalene scaffold and the isothiocyanate functional group. Its synthesis is achievable through well-documented chemical transformations. The primary area for future research lies in the detailed elucidation of its specific biological mechanisms and molecular targets, particularly in the context of cancer chemotherapy. This guide serves as a foundational resource to stimulate and support such investigations, which could ultimately unlock the therapeutic promise of this intriguing molecule.

References

-

Human Metabolome Database. (2021). Metabocard for 2-Naphthyl isothiocyanate (HMDB0245184). Retrieved from [Link]

-

Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894. Retrieved from [Link]

- Supporting Information for an unspecified article, providing NMR and HRMS data for various compounds.

- Fisher Scientific. (2025). Safety Data Sheet for 1-Naphthyl isothiocyanate.

- Chem Service. (2014). Safety Data Sheet for 1-Naphthyl isothiocyanate.

-

Zhang, Y., & Tang, L. (2007). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 28(9), 1341-1354. Retrieved from [Link]

-

Bose, S., & Padh, H. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Current Cancer Drug Targets, 15(5), 373-386. Retrieved from [Link]

-

NIST. Naphthalene, 1-isothiocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

- Fisher Scientific. (2024). Safety Data Sheet for 1-Naphthyl isothiocyanate.

- Thermo Fisher Scientific. (2024). Safety Data Sheet for 1-Isothiocyanatonaphthalene.

-

Mi, L., Wang, X., & Chung, F. L. (2009). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 30(11), 1825-1833. Retrieved from [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. Retrieved from [Link]

- Cole-Parmer. Material Safety Data Sheet - 1-Naphthyl isothiocyanate, 98%.

-

Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-49. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of isothiocyanates. Retrieved from [Link]

-

Acar, Ç., & Er, M. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Advances, 12(43), 27958-27972. Retrieved from [Link]

-

Ardini, M., & Charalambous, S. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 20(18), 4584. Retrieved from [Link]

-

Kim, S., & Park, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]

- ResearchGate. (2025). On the synthesis of atropisomeric isothiocyanates and their reaction with selected nucleophiles. Request PDF.

- Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.

- ResearchGate. (2025).

- Frontiers. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology.

-

Wikipedia. 1-Naphthyl isothiocyanate. Retrieved from [Link]

- ChemRxiv. (2023).

- Google Patents. (1972).

- MDPI. (2022). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Cancers, 14(19), 4843.

-

FDA Global Substance Registration System. (n.d.). 2-NAPHTHYLISOTHIOCYANATE. Retrieved from [Link]

- Sigma-Aldrich. 1-Naphthyl isothiocyanate 95%.

- Sigma-Aldrich. 2-Naphthyl isocyanate 97%.

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

- National Institutes of Health. (2008). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S41-S50.

- The Royal Society of Chemistry. (2018). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Chemical Science, 9(33), 6824-6830.

-

Khan Academy. Isotopes and mass spectrometry. Retrieved from [Link]

-

NIST. Propane, 2-isothiocyanato-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

-

Chemistry LibreTexts. (2014). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]

- Google Patents. (2018). High-purity isothiocyanate compound preparation method for industrial production. WO2018153381A1.

Sources

- 1. Human Metabolome Database: Showing metabocard for 2-Naphthyl isothiocyanate (HMDB0245184) [hmdb.ca]

- 2. 2-naphthylisothiocyanate | 1636-33-5 [chemicalbook.com]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. cbijournal.com [cbijournal.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]

- 8. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scispace.com [scispace.com]

- 12. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.org.co [scielo.org.co]

- 15. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers | MDPI [mdpi.com]

- 18. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. cdn.chemservice.com [cdn.chemservice.com]

- 22. fishersci.com [fishersci.com]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data for 2-Isothiocyanatonaphthalene: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isothiocyanatonaphthalene is a bifunctional aromatic compound containing a naphthalene core and a reactive isothiocyanate group. This unique combination of a bulky, hydrophobic aromatic system and an electrophilic functional group makes it a valuable building block in various fields, including medicinal chemistry, materials science, and chemical biology. The isothiocyanate moiety readily reacts with nucleophiles such as amines and thiols, allowing for the covalent labeling of biomolecules and the synthesis of a diverse range of derivatives. Understanding the precise chemical structure and purity of this compound is paramount for its effective application, and this is achieved through a combination of spectroscopic techniques.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the aim is to not only present the data but also to offer insights into the experimental considerations and the logical interpretation of the spectral features that confirm the compound's identity and structural integrity.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The naphthalene ring system gives rise to characteristic signals in the aromatic region of the NMR spectra. The isothiocyanate (-N=C=S) group has a distinct and strong absorption in the IR spectrum. Mass spectrometry provides the definitive molecular weight and fragmentation pattern, confirming the elemental composition.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are dictated by the substitution pattern on the naphthalene ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.8 | d | ~8.5 |

| H-3 | ~7.5 | d | ~8.5 |

| H-4 | ~7.9 | d | ~8.0 |

| H-5, H-8 | ~7.8-7.9 | m | - |

| H-6, H-7 | ~7.5-7.6 | m | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used. The assignments are based on typical naphthalene substitution patterns and may require 2D NMR techniques for unambiguous confirmation.

¹³C NMR Data

The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. The isothiocyanate carbon has a characteristic chemical shift.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-NCS | ~135-145 |

| Aromatic C-H | ~120-130 |

| Aromatic Quaternary C | ~130-135 |

| C-2 (ipso-carbon) | ~130-135 |

Note: The signal for the isothiocyanate carbon can sometimes be broad or of lower intensity.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The isothiocyanate group has a very strong and characteristic absorption band.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. Alternatively, the compound can be dissolved in a suitable solvent (e.g., chloroform) and measured in a liquid cell.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).

IR Data

The most prominent feature in the IR spectrum of this compound is the asymmetric stretching vibration of the -N=C=S group.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| -N=C=S Asymmetric Stretch | ~2100-2040 | Strong, Sharp |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | Medium-Weak |

| Aromatic C-H Out-of-Plane Bending | ~900-675 | Strong |

The strong and sharp absorption band in the 2100-2040 cm⁻¹ region is a definitive indicator of the isothiocyanate functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that can confirm the identity of this compound and provide insights into its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile compounds and is often used with LC-MS.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

Mass Spectrometry Data

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₇NS, MW = 185.25 g/mol ).

| m/z | Assignment |

| 185 | [M]⁺ (Molecular Ion) |

| 127 | [M - NCS]⁺ (Loss of isothiocyanate group) |

| 115 | [C₉H₇]⁺ (Naphthyl cation fragment) |

The presence of the molecular ion peak at m/z 185 is the primary confirmation of the compound's identity. The fragmentation pattern, particularly the loss of the isothiocyanate group to give the naphthyl cation at m/z 127, further supports the proposed structure.

Caption: Fragmentation pathway in mass spectrometry.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework of the naphthalene ring system. Infrared spectroscopy provides definitive evidence for the presence of the key isothiocyanate functional group through its strong and characteristic absorption. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the assigned structure. For any researcher or professional working with this compound, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality and reliability of their work.

References

- At the time of generation, specific, publicly available, peer-reviewed spectroscopic data for this compound could not be located in the primary spectral databases (SDBS, NIST WebBook). The data presented in this guide is based on established principles of spectroscopic interpretation for naphthalene and isothiocyanate-containing compounds and may be supplemented by data found in specialized research articles. For definitive data, it is recommended to consult the supplementary information of publications detailing the synthesis of this compound.

A Technical Guide to the Solubility of 2-Isothiocyanatonaphthalene in Organic Solvents for Researchers and Drug Development Professionals

Abstract

2-Isothiocyanatonaphthalene is a vital structural motif in medicinal chemistry, recognized for its role in the synthesis of compounds with significant therapeutic potential.[1] A fundamental yet often overlooked parameter in the early stages of drug discovery and development is the compound's solubility in various organic solvents. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering a framework for its rational assessment. We will delve into the theoretical principles governing its solubility, present a validated experimental protocol for its determination, and discuss the profound implications of this data in synthetic chemistry and formulation development. This document is intended to be a practical resource for researchers and scientists, enabling them to make informed decisions in their experimental designs.

Introduction: The Chemical and Therapeutic Landscape of this compound

This compound belongs to the isothiocyanate class of compounds, characterized by the -N=C=S functional group. This moiety is a potent electrophile, rendering it highly reactive and a valuable building block in organic synthesis.[2] Isothiocyanates, including those with a naphthalene backbone, have garnered significant attention for their diverse biological activities, including anticancer properties.[3] The naphthalene group, a bicyclic aromatic hydrocarbon, imparts a significant degree of hydrophobicity and rigidity to the molecule, influencing its interactions with biological targets and its physicochemical properties.[1]

Understanding the solubility of this compound is paramount for its effective utilization. In drug discovery, poor solubility can hinder synthetic reactions, complicate purification processes, and lead to inaccurate results in biological assays.[4] For drug development professionals, solubility data is critical for designing appropriate formulations that ensure optimal bioavailability and therapeutic efficacy. This guide, therefore, aims to equip the scientific community with the necessary knowledge to approach the solubility of this compound with a sound scientific methodology.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

This compound can be characterized as a largely non-polar molecule due to the presence of the bulky, aromatic naphthalene ring system. The isothiocyanate group, while containing polar bonds, contributes minimally to the overall polarity of the molecule. Based on this structural analysis, we can anticipate the following solubility trends:

-

High Solubility in Non-Polar Solvents: Solvents such as toluene, benzene, and chloroform are expected to be effective at dissolving this compound.[7] The van der Waals forces between the naphthalene ring and these aromatic or halogenated solvents would facilitate dissolution.

-

Moderate Solubility in Aprotic Polar Solvents: Solvents like acetone and ethyl acetate, which possess a dipole moment but lack acidic protons, may exhibit moderate solvating power.[6]

-